

Introduction: The Structural Imperative of a Chiral Synthon

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Compound of Interest

Compound Name: (2S)-4-oxoazetidine-2-carboxylic acid

Cat. No.: B091652

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(2S)-4-oxoazetidine-2-carboxylic acid is a molecule of significant interest within the domains of medicinal chemistry and drug development. As a chiral building block, or synthon, its defining feature is the strained four-membered β -lactam ring, a core scaffold in a vast array of critically important antibiotics, including penicillins and carbapenems.^{[1][2]} The specific (2S) stereochemistry is often crucial for biological activity, making unambiguous structural and stereochemical verification an absolute prerequisite for its use in synthesis.^[2]

This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize **(2S)-4-oxoazetidine-2-carboxylic acid**. We will move beyond simple data reporting to explore the underlying principles, the rationale behind experimental choices, and the interpretation of the resulting spectra. The protocols described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this vital compound.

Core Molecular Properties & Identifiers

A foundational step in any analysis is to confirm the basic physicochemical properties of the target compound. This data serves as the primary reference against which all experimental results are compared.

Property	Value	Source
Chemical Formula	C ₄ H ₅ NO ₃	[3]
CAS Number	16404-94-7	[3][4]
Molecular Weight	115.09 g/mol	[3][5]
Exact Mass	115.026943022 Da	[4][5]
IUPAC Name	(2S)-4-oxoazetidine-2-carboxylic acid	[5][6]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of each proton, their proximity to one another (connectivity), and their stereochemical relationships. For **(2S)-4-oxoazetidine-2-carboxylic acid**, ¹H NMR is essential to confirm the integrity of the azetidinone ring and the relative positions of its substituents.

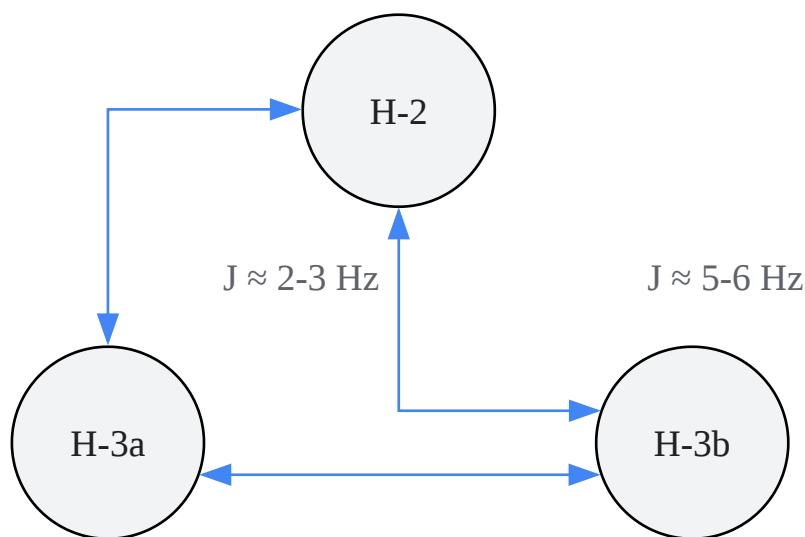
Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the non-exchangeable protons of the molecule. These predictions are based on data from structurally analogous β -lactam compounds and established principles of NMR theory.[7][8] The spectrum is typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) to avoid obscuring signals from the labile carboxylic acid and amide protons.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-2	~4.0 - 4.5	dd	$J_{2,3a} \approx 2\text{-}3 \text{ Hz}$, $J_{2,3b} \approx 5\text{-}6 \text{ Hz}$	The proton at the chiral center, coupled to the two diastereotopic protons at C-3.
H-3a (trans to H-2)	~3.2 - 3.6	dd	$J_{3a,3b} \approx 15\text{-}16 \text{ Hz}$, $J_{2,3a} \approx 2\text{-}3 \text{ Hz}$	One of the two methylene protons, showing a large geminal coupling and a smaller vicinal coupling. The trans relationship to H-2 results in a smaller J-value. ^[9]
H-3b (cis to H-2)	~2.9 - 3.3	dd	$J_{3a,3b} \approx 15\text{-}16 \text{ Hz}$, $J_{2,3b} \approx 5\text{-}6 \text{ Hz}$	The second methylene proton, geminally coupled to H-3a and vicinally coupled to H-2. The cis relationship results in a larger J-value. ^[9]

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Visualization: ^1H NMR Coupling Network



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Caption: Coupling relationships between protons on the azetidinone ring.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **(2S)-4-oxoazetidine-2-carboxylic acid** into a clean, dry NMR tube.
- Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6). The choice of solvent is critical; D_2O will exchange with the NH and COOH protons, causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d_6 will typically show all protons.
- Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure a homogeneous solution.
- Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., HDO at ~4.79 ppm in D₂O).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale: While ¹H NMR maps the proton framework, ¹³C NMR provides a direct census of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, making it an invaluable tool for confirming the presence of all expected carbon environments, particularly the two critical carbonyl carbons of the lactam and the carboxylic acid.

Predicted ¹³C NMR Spectral Data

The following chemical shifts are predicted based on data from analogous structures and standard chemical shift correlation tables.[\[7\]](#)[\[10\]](#)

Carbon Assignment	Predicted δ (ppm)	Notes
Carboxylic Acid (C=O)	~170 - 175	The carbonyl carbon of the carboxylic acid group, typically found in this downfield region.
Lactam (C=O)	~165 - 170	The carbonyl carbon of the β -lactam ring. Its slightly upfield shift compared to the acid is characteristic.
C-2	~55 - 60	The chiral sp^3 carbon bonded to both the nitrogen and the carboxylic acid group.
C-3	~40 - 45	The methylene (CH_2) carbon of the azetidinone ring.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Instrument Setup: Tune the spectrometer to the ^{13}C frequency.
- Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This is the standard experiment, where all ^1H - ^{13}C couplings are removed, resulting in a single sharp peak for each unique carbon.
- Parameters: A 90° pulse angle is common. Due to the longer relaxation times of quaternary carbons (like the carbonyls), a longer relaxation delay (5-10 seconds) may be necessary for accurate integration, though it is often not required for simple identification. A large number of scans (e.g., 1024 or more) is typically required.
- Processing: Process the data similarly to the ^1H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific chemical bonds. For this molecule, FT-IR provides definitive evidence for the presence of the characteristic β -lactam carbonyl group, which is a key structural feature.

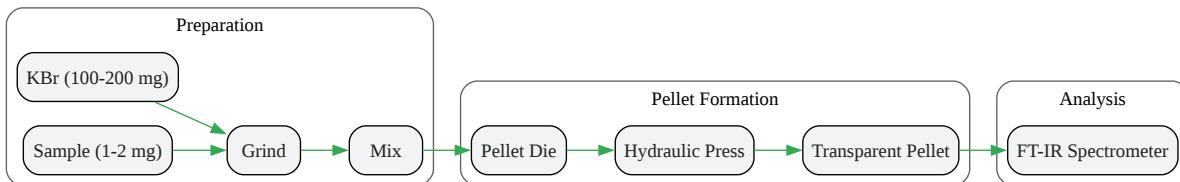
Expected FT-IR Absorption Bands

The IR spectrum of this molecule is dominated by absorptions from its key functional groups.

Functional Group	Expected Absorption (cm ⁻¹)	Intensity	Notes
O-H Stretch (Carboxylic Acid)	3300 - 2500	Broad	A very broad absorption characteristic of the hydrogen-bonded O-H in a carboxylic acid.
N-H Stretch (Lactam)	3300 - 3100	Medium	The stretching vibration of the N-H bond within the lactam ring.
C=O Stretch (β -Lactam)	1750 - 1780	Strong	This is the most diagnostic peak. Ring strain shifts the β -lactam carbonyl absorption to a significantly higher frequency than that of a typical amide (~1650 cm ⁻¹).
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong	The carbonyl stretch of the carboxylic acid group.

Data sourced from the ATR-IR spectrum available on PubChem and general spectroscopic principles.[\[5\]](#)

Visualization: FT-IR Sample Preparation Workflow (KBr Pellet)



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Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Experimental Protocols: FT-IR Spectroscopy

Method A: KBr Pellet Technique (for Solids)[11]

- Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.
- Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample by grinding until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.[12]
- Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.
- Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR) Technique[13]

- Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

- Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.
- Analysis: Collect the IR spectrum. This method is non-destructive and requires minimal sample preparation.[\[12\]](#)

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For **(2S)-4-oxoazetidine-2-carboxylic acid**, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by measuring the exact mass to several decimal places.

Methodology Choice: Electrospray Ionization (ESI) is the preferred method for this molecule. [\[14\]](#)[\[15\]](#) It is a soft ionization technique that is well-suited for polar, non-volatile compounds, minimizing fragmentation and typically producing an ion corresponding to the protonated molecule, $[M+H]^+$.

Expected Mass Spectrometry Data

Ion	Calculated m/z	Notes
$[M+H]^+$	116.0342	The protonated molecule, expected as the base peak in ESI positive ion mode. Calculated from the exact mass of $C_4H_5NO_3$ (115.0269) + mass of H^+ (1.0073).
$[M+Na]^+$	138.0162	A sodium adduct is also commonly observed in ESI-MS. Calculated from the exact mass of $C_4H_5NO_3$ (115.0269) + mass of Na^+ (22.9893).

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or water and methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- LC System: While direct infusion is possible, coupling with a liquid chromatography (LC) system is standard. A short C18 column can be used to desalt the sample before it enters the mass spectrometer.
- Ionization: The sample is introduced into the ESI source. A high voltage is applied to the eluent, creating a fine spray of charged droplets.
- MS Analysis: The desolvated ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap instrument for high resolution). The instrument is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.
- Data Interpretation: The resulting mass spectrum is analyzed to identify the m/z of the $[M+H]^+$ ion. The measured exact mass is then compared to the theoretical mass to confirm the elemental formula.

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